molecular formula C14H13N3O5S B11523774 Ethyl 4-methyl-2-(4-nitrobenzamido)-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-(4-nitrobenzamido)-1,3-thiazole-5-carboxylate

Cat. No.: B11523774
M. Wt: 335.34 g/mol
InChI Key: ABSLFYBLTNNUMY-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(4-nitrobenzamido)-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-(4-nitrobenzamido)-1,3-thiazole-5-carboxylate typically involves a multi-step process. One common method starts with the preparation of the thiazole ring, followed by the introduction of the nitrobenzamido group and the esterification of the carboxylate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Green chemistry principles are increasingly being applied to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(4-nitrobenzamido)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenated solvents and strong bases are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while hydrolysis of the ester group produces the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 4-methyl-2-(4-nitrobenzamido)-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which ethyl 4-methyl-2-(4-nitrobenzamido)-1,3-thiazole-5-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The nitrobenzamido group may play a key role in its activity by facilitating binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-methyl-2-(4-nitrobenzamido)-5-(phenylcarbamoyl)thiophene-3-carboxylate: This compound has a similar structure but contains a thiophene ring instead of a thiazole ring.

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with potential medicinal applications, but with a different core structure.

Uniqueness

Ethyl 4-methyl-2-(4-nitrobenzamido)-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups and ring structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H13N3O5S

Molecular Weight

335.34 g/mol

IUPAC Name

ethyl 4-methyl-2-[(4-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H13N3O5S/c1-3-22-13(19)11-8(2)15-14(23-11)16-12(18)9-4-6-10(7-5-9)17(20)21/h4-7H,3H2,1-2H3,(H,15,16,18)

InChI Key

ABSLFYBLTNNUMY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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